2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-phenylquinazolin-4-amine with 2-(pyrrolidin-1-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine moiety and exhibits similar biological activities.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another quinazoline derivative with similar structural features and biological activities.
Uniqueness
2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)quinazolin-4-amine dihydrobromide is unique due to its specific combination of the quinazoline core with the pyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
853344-14-6 |
---|---|
Molecular Formula |
C20H24Br2N4 |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
2-phenyl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine;dihydrobromide |
InChI |
InChI=1S/C20H22N4.2BrH/c1-2-8-16(9-3-1)19-22-18-11-5-4-10-17(18)20(23-19)21-12-15-24-13-6-7-14-24;;/h1-5,8-11H,6-7,12-15H2,(H,21,22,23);2*1H |
InChI Key |
VQBXSTIFMLHPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.